Comparative Monoamine Oxidase A (MAO-A) Inhibitory Activity
2-[(4-Chlorobenzyl)amino]benzoic acid demonstrates a distinct MAO-A inhibitory profile with an IC50 of 1.24 µM against recombinant bovine mitochondrial MAO-A [1]. In stark contrast, the parent scaffold fenamic acid is not recognized as a MAO-A inhibitor; its primary mechanism is chloride channel blockade and it serves as a precursor to COX-inhibiting NSAIDs . This represents a functional divergence where the 4-chlorobenzyl substitution confers MAO-A inhibitory activity, a property absent in the unsubstituted fenamic acid core. While clinical MAO-A inhibitors like clorgyline achieve nanomolar potency (IC50 ~4-10 nM), the micromolar activity of 2-[(4-Chlorobenzyl)amino]benzoic acid positions it as a unique tool compound for exploring alternative MAO-A pharmacophores within the fenamate chemical space.
| Evidence Dimension | MAO-A Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 1,240 nM |
| Comparator Or Baseline | Fenamic acid: No reported MAO-A inhibitory activity. Clorgyline (classical MAO-A inhibitor): IC50 ~4-10 nM (literature baseline). |
| Quantified Difference | Fenamic acid: Not active. Clorgyline: Target compound is ~124-310 fold less potent. |
| Conditions | Recombinant bovine mitochondrial MAO-A, substrate: benzylamine or serotonin, 60 min incubation, fluorimetry assay. |
Why This Matters
This compound introduces MAO-A inhibition as a novel functional property within the fenamate scaffold, offering a distinct starting point for structure-activity relationship (SAR) studies aimed at developing new chemical probes for neuropsychiatric research.
- [1] BindingDB. BDBM50597779 (CHEMBL5205498): IC50 1.24E+3 nM for bovine MAO-A. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597779 View Source
